molecular formula C7H13F3N2O B13271423 1-[2-(Trifluoromethoxy)ethyl]piperazine

1-[2-(Trifluoromethoxy)ethyl]piperazine

Cat. No.: B13271423
M. Wt: 198.19 g/mol
InChI Key: HOTSQGXHRPAFMY-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)ethyl]piperazine is a chemical compound with the molecular formula C7H13F3N2O. It is a piperazine derivative, characterized by the presence of a trifluoromethoxy group attached to an ethyl chain, which is further connected to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethoxy)ethyl]piperazine typically involves the reaction of piperazine with 2-(trifluoromethoxy)ethyl halides under basic conditions. One common method involves the use of sodium bicarbonate (NaHCO3) in 1,4-dioxane as a solvent, with the reaction mixture being stirred at elevated temperatures (85-90°C) for 18-20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethoxy)ethyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium bicarbonate.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) could be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted piperazine derivatives, while oxidation and reduction reactions would modify the functional groups present on the molecule.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]piperazine is not extensively detailed in the literature. as a piperazine derivative, it is likely to interact with various molecular targets, including receptors and enzymes. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Trifluoromethyl)ethyl]piperazine
  • 1-[2-(Methoxy)ethyl]piperazine
  • 1-[2-(Ethoxy)ethyl]piperazine

Uniqueness

1-[2-(Trifluoromethoxy)ethyl]piperazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and lipophilicity compared to its analogs. This makes it particularly valuable in medicinal chemistry for designing compounds with improved pharmacokinetic profiles.

Properties

Molecular Formula

C7H13F3N2O

Molecular Weight

198.19 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)ethyl]piperazine

InChI

InChI=1S/C7H13F3N2O/c8-7(9,10)13-6-5-12-3-1-11-2-4-12/h11H,1-6H2

InChI Key

HOTSQGXHRPAFMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC(F)(F)F

Origin of Product

United States

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